吡啶吡嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridostatin hydrochloride is a highly selective G-quadruplex (G4) interacting molecule . It retards the growth of human cancer cells by inducing replication/transcription dependent on DNA damage . Pyridostatin stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G4, inducing DNA damage and cell-cycle arrest .

Molecular Structure Analysis

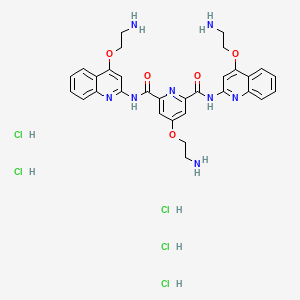

The empirical formula of Pyridostatin hydrochloride is C31H32N8O5 · xHCl . Its molecular weight on a free base basis is 596.64 .Physical And Chemical Properties Analysis

Pyridostatin hydrochloride is a powder that is white to beige in color . It is soluble in DMSO at 2 mg/mL . It should be stored in a desiccated condition at a temperature of 2-8°C .科学研究应用

G-Quadruplex Stabilization

Pyridostatin hydrochloride has been used as a G-quadruplex (G4)-stabilizing ligand . G-quadruplexes are secondary structures formed in nucleic acids that are involved in various biological processes, including replication, transcription, and translation .

Effect on Fork Progression

The compound has been used to study the effect of G-quadruplexes on fork progression . This is important in understanding DNA replication and the role of G-quadruplexes in this process .

3. Study of Apurinic/Apyrimidinic Endonuclease 1 (APE1) Pyridostatin hydrochloride has been used as a G4-stabilizing ligand to study the effect of G4 on APE1 mediated Kirsten rat sarcoma virus (KRAS) expression in pancreatic ductal adenocarcinoma (PDAC) cell lines . APE1 is a key enzyme in the base excision repair pathway, which is one of the major pathways for repairing oxidative DNA damage .

4. Growth Retardation of Human Cancer Cells Pyridostatin is a highly selective G-quadruplex (G4) interacting molecule. It retards the growth of human cancer cells by inducing replication/transcription dependent on DNA damage . This makes it a potential therapeutic agent for cancer treatment .

5. Induction of DNA Damage and Cell-Cycle Arrest Pyridostatin stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G4, inducing DNA damage and cell-cycle arrest . This suggests its potential use in cancer therapy, particularly for cancers driven by the SRC oncogene .

Study of Oncogenic KRAS Activity

Pyridostatin hydrochloride has been used in studies related to oncogenic KRAS activity, particularly in the context of pancreatic ductal adenocarcinoma (PDAC), one of the most aggressive types of cancer .

These are just a few of the many potential applications of Pyridostatin hydrochloride in scientific research. It’s a versatile compound with a wide range of uses, particularly in the field of cancer research .

作用机制

Target of Action

Pyridostatin hydrochloride is a highly selective molecule that interacts with G-quadruplexes (G4) . G4s are stable secondary structures of nucleic acids, formed by hydrogen bonding of guanine bases in G-rich DNA or RNA sequences . They are found in over 10,000 potential sequences in human chromatin, especially in telomeres, somatic copy number alteration (SCNA) regions of cancer-associated genes, and highly transcribed genes . Pyridostatin hydrochloride targets the proto-oncogene SRC and telomeric G4 , inducing DNA damage and cell-cycle arrest .

Mode of Action

Pyridostatin hydrochloride stabilizes G-quadruplexes, which leads to the induction of replication- and transcription-dependent DNA damage . This interaction retards the growth of human cancer cells . It has been shown that pyridostatin hydrochloride downregulates SUB1 , which encodes human positive cofactor and DNA lesion sensor PC4 . This downregulation promotes the cytotoxicity of certain compounds toward cancer cells .

Biochemical Pathways

The regulation of gene expression by pyridostatin hydrochloride is complex, involving both the upregulation and downregulation of proteins . In HeLa cancer cells, pyridostatin hydrochloride has been shown to significantly downregulate 22 proteins and upregulate 16 proteins . The downregulated proteins consequently upregulate 6 proteins to activate cyclin and cell cycle regulation .

Pharmacokinetics

Its ability to induce replication- and transcription-dependent dna damage suggests that it can effectively interact with its targets in the body .

Result of Action

The action of pyridostatin hydrochloride results in DNA damage and cell-cycle arrest . It retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage . In addition, the downregulation of PC4 dramatically promotes the cytotoxicity of certain compounds toward cancer cells .

Action Environment

Given its mode of action, the presence and concentration of g-quadruplexes in the cellular environment would likely influence its efficacy .

安全和危害

未来方向

Studying the G-quadruplexes could represent a new avenue for neurodegeneration and brain aging research . Pyridostatin hydrochloride has shown potential as a compound suitable for further therapeutic development, alone or in combination with other drugs, for the benefit of cancer patients carrying BRCA1/2 mutations .

属性

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIZPFGTXSQRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37Cl5N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridostatin hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2780640.png)

![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)

![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)